

Spectroscopic Profile of 3-Benzothiazol-2-yl-phenylamine: A Technical Overview

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Compound of Interest

Compound Name: 3-Benzothiazol-2-yl-phenylamine

Cat. No.: B1269582

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Despite a comprehensive search of scientific literature and spectral databases, experimental spectroscopic data for **3-Benzothiazol-2-yl-phenylamine** (CAS RN: 41230-21-1) is not publicly available. This technical guide, therefore, provides a detailed theoretical analysis of its expected spectroscopic characteristics based on the known properties of its constituent functional groups—the benzothiazole and phenylamine moieties—and data from closely related structural analogs. This information is intended to serve as a reference for researchers, scientists, and drug development professionals in the analysis and characterization of this and similar molecules.

Molecular Structure and Key Features

Chemical Formula: C₁₃H₁₀N₂S Molecular Weight: 226.30 g/mol

The structure of **3-Benzothiazol-2-yl-phenylamine** features a benzothiazole ring system linked to a phenylamine group at the 3-position of the phenyl ring. This arrangement suggests a molecule with distinct aromatic regions and a secondary amine functionality, which will be reflected in its spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **3-Benzothiazol-2-yl-phenylamine** across various spectroscopic techniques. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.0 - 7.8	m	2H	Protons on the benzothiazole ring
~7.5 - 7.2	m	6H	Protons on the phenyl and benzothiazole rings
~5.0 - 4.0	br s	1H	N-H proton of the amine

Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~165	C=N of the benzothiazole ring
~153	Quaternary carbon of the benzothiazole ring adjacent to sulfur
~148	Quaternary carbon of the phenylamine ring attached to nitrogen
~135	Quaternary carbon of the benzothiazole ring
~130 - 115	Aromatic carbons of both rings

Predicted Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	N-H stretch of the secondary amine
~3100 - 3000	Medium	Aromatic C-H stretch
~1610	Medium-Strong	C=N stretch of the benzothiazole ring
~1580 - 1450	Strong	Aromatic C=C stretching vibrations
~1320	Medium	C-N stretch
~750	Strong	C-S stretch

Predicted UV-Visible (UV-Vis) Spectral Data (in Ethanol)

λ _{max} (nm)	Molar Absorptivity (ε, L·mol ⁻¹ ·cm ⁻¹)	Transition
~280 - 320	High	π → π* transitions of the conjugated aromatic system

Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
226	High	[M] ⁺ (Molecular ion)
Fragments	Variable	Corresponding to the loss of functional groups

Experimental Protocols for Spectroscopic Analysis

For researchers intending to acquire experimental data for **3-Benzothiazol-2-yl-phenylamine**, the following are standard protocols for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Use a ^1H NMR spectrometer operating at a frequency of at least 400 MHz and a ^{13}C NMR spectrometer at 100 MHz.
- Data Acquisition:
 - For ^1H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.
- Data Processing: Process the raw data (Free Induction Decay) using appropriate software to obtain the frequency-domain spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

UV-Visible (UV-Vis) Spectroscopy

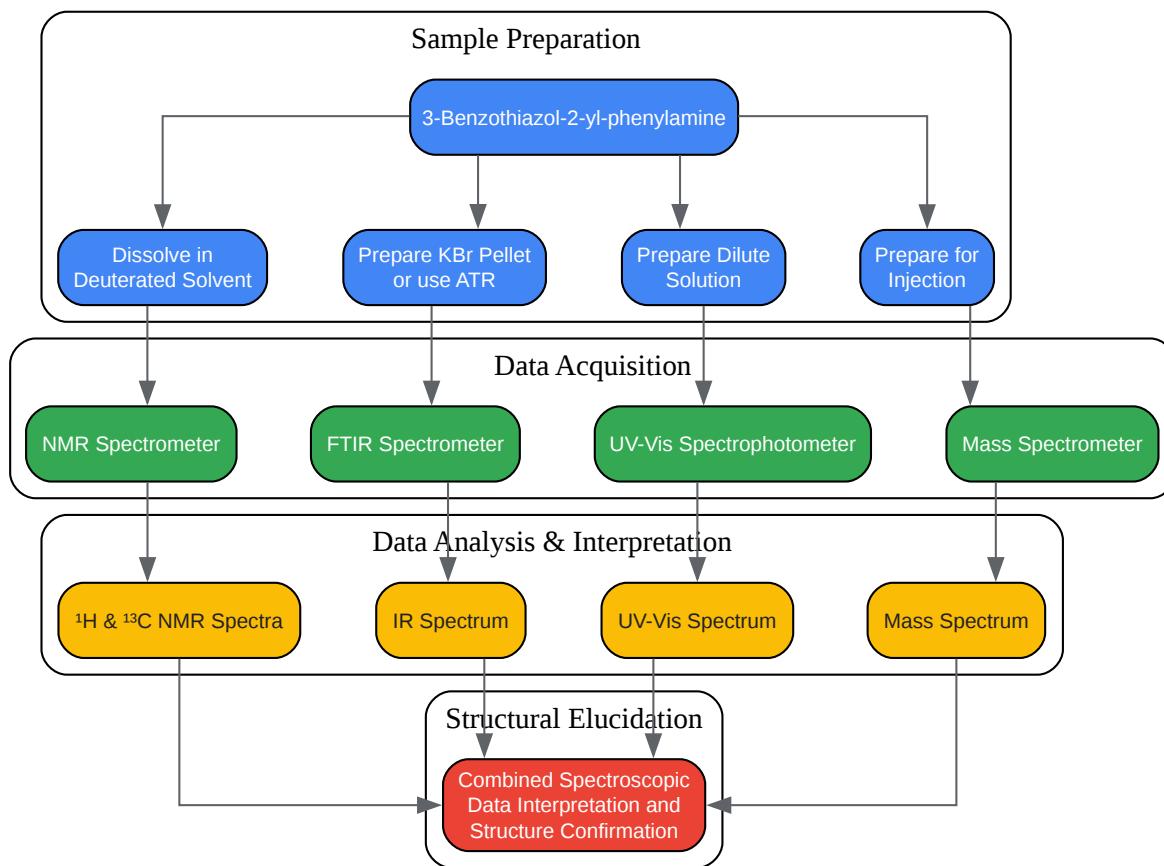
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the absorbance of the sample solution over a wavelength range of approximately 200-800 nm, using the pure solvent as a blank.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) using the Beer-Lambert law.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Visualizing the Analytical Workflow

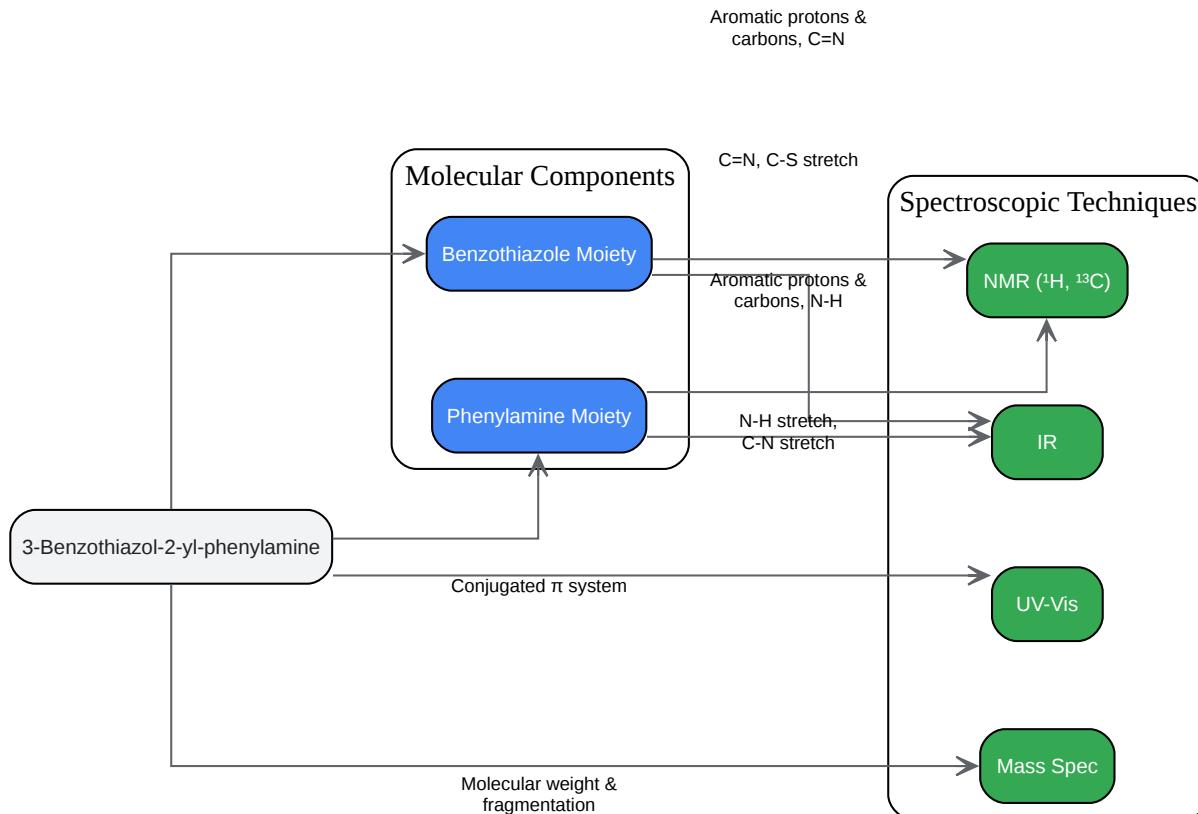
The general workflow for the spectroscopic analysis of a compound like **3-Benzothiazol-2-yl-phenylamine** can be visualized as a logical progression from sample preparation to data interpretation.

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Caption: General workflow for the spectroscopic analysis of an organic compound.

Structural Relationships from Spectroscopy

The different spectroscopic techniques provide complementary information about the various parts of the **3-Benzothiazol-2-yl-phenylamine** molecule.



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Caption: Relationship between molecular components and spectroscopic techniques.

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